molecular formula C21H18ClFN2O4S B11307962 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11307962
M. Wt: 448.9 g/mol
InChI Key: XUDDJNHAZGXHBI-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18ClFN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H18ClFN2O4S/c1-13(2)15-5-9-17(10-6-15)29-20(26)19-18(22)11-24-21(25-19)30(27,28)12-14-3-7-16(23)8-4-14/h3-11,13H,12H2,1-2H3

InChI Key

XUDDJNHAZGXHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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